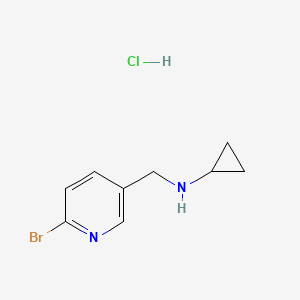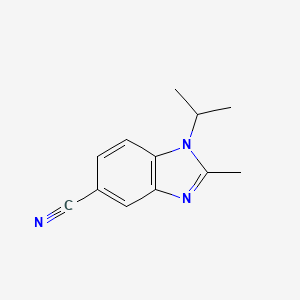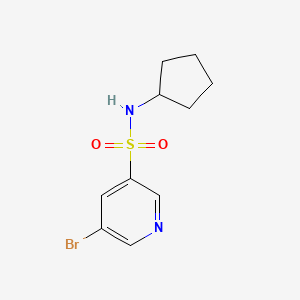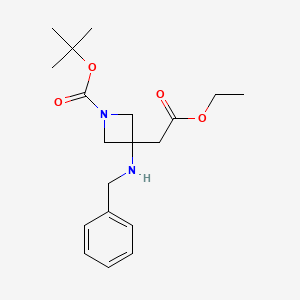
(1R,3R)-3-(Aminomethyl)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3R)-3-(Aminomethyl)cyclohexan-1-amine, also known as R(-)-baclofen, is a chiral compound that is widely used in scientific research for its pharmacological properties. It is a GABA(B) receptor agonist that is primarily used to study the physiological and biochemical effects of GABA(B) receptor activation.
Mécanisme D'action
R(-)-baclofen binds to GABA(B) receptors, which are G protein-coupled receptors that are widely distributed throughout the central nervous system. When activated, GABA(B) receptors inhibit the release of neurotransmitters, including glutamate, dopamine, and noradrenaline. This results in a decrease in neuronal activity and a reduction in the excitability of neural circuits.
Biochemical and Physiological Effects
R(-)-baclofen has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is a major excitatory neurotransmitter in the brain. This results in a decrease in neuronal activity and a reduction in the excitability of neural circuits. R(-)-baclofen has also been shown to increase the release of GABA, which is the major inhibitory neurotransmitter in the brain. This results in a further reduction in neuronal activity and a further reduction in the excitability of neural circuits. Additionally, R(-)-baclofen has been shown to have analgesic, anxiolytic, and anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using R(-)-baclofen in lab experiments is its specificity for GABA(B) receptors. This allows researchers to selectively activate GABA(B) receptors without affecting other neurotransmitter systems. Additionally, R(-)-baclofen is relatively easy to synthesize and has a long half-life, which makes it suitable for use in long-term experiments. However, one of the limitations of using R(-)-baclofen in lab experiments is its potential for off-target effects. R(-)-baclofen has been shown to bind to other receptors, such as GHB receptors, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research involving R(-)-baclofen. One area of research is the development of more selective GABA(B) receptor agonists that can be used to study the physiological and biochemical effects of GABA(B) receptor activation with greater specificity. Another area of research is the investigation of the role of GABA(B) receptors in disease states, such as addiction and anxiety disorders. Additionally, R(-)-baclofen has potential therapeutic applications in the treatment of spasticity, chronic pain, and other neurological disorders, and further research is needed to explore these potential applications.
Méthodes De Synthèse
The synthesis of R(-)-baclofen involves the reaction of cyclohexanone with formaldehyde and ammonium chloride to form 3-(aminomethyl)cyclohexanone. This intermediate is then reduced with sodium borohydride to produce R(-)-baclofen. The synthesis of R(-)-baclofen is a straightforward process that can be carried out in a laboratory setting.
Applications De Recherche Scientifique
R(-)-baclofen is primarily used in scientific research to study the physiological and biochemical effects of GABA(B) receptor activation. It is also used as a tool to investigate the role of GABA(B) receptors in various disease states, such as epilepsy, addiction, and anxiety disorders. Additionally, R(-)-baclofen has been shown to have potential therapeutic applications in the treatment of spasticity, chronic pain, and other neurological disorders.
Propriétés
IUPAC Name |
(1R,3R)-3-(aminomethyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-5-6-2-1-3-7(9)4-6/h6-7H,1-5,8-9H2/t6-,7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFAIWKFALHMEY-RNFRBKRXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)N)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680471 |
Source


|
| Record name | (1R,3R)-3-(Aminomethyl)cyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3R)-3-(Aminomethyl)cyclohexan-1-amine | |
CAS RN |
1206798-47-1 |
Source


|
| Record name | (1R,3R)-3-(Aminomethyl)cyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[3-(1-Naphthyloxy)phenyl]-2H-tetrazole](/img/structure/B567712.png)






